molecular formula C13H9Br B3395753 6-Bromo-1H-phenalene CAS No. 106139-94-0

6-Bromo-1H-phenalene

Cat. No.: B3395753
CAS No.: 106139-94-0
M. Wt: 245.11 g/mol
InChI Key: VOARYMMTZDSSDW-UHFFFAOYSA-N
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Description

6-Bromo-1H-phenalene is an organic compound with the molecular formula C13H9Br It is a brominated derivative of phenalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1H-phenalene can be synthesized through several methods. One common approach involves the bromination of phenalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively adding to the 6-position of the phenalene ring.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of phenalene is coupled with a brominating agent in the presence of a palladium catalyst. This method allows for greater control over the reaction conditions and can be used to produce high yields of this compound .

Industrial Production Methods

Industrial production of this compound often relies on large-scale bromination reactions. These processes are optimized for efficiency and yield, using continuous flow reactors and automated systems to control the reaction parameters. The use of environmentally benign reagents and catalysts is also a focus in industrial settings to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-phenalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form phenalene derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of phenalene or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong base can yield phenalene derivatives with various functional groups, while oxidation can produce phenalene quinones.

Scientific Research Applications

6-Bromo-1H-phenalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1H-phenalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoindole: Another brominated aromatic compound with similar reactivity but different structural features.

    1-Bromo-2-naphthalene: A brominated naphthalene derivative with comparable chemical properties.

    6-Chloro-1H-phenalene: A chlorinated analogue of 6-Bromo-1H-phenalene with similar reactivity but different halogen substituent.

Uniqueness

This compound is unique due to its specific bromination pattern and the resulting electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

6-bromo-1H-phenalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-2,4-8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOARYMMTZDSSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC=C(C3=CC=CC1=C23)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677316
Record name 6-Bromo-1H-phenalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106139-94-0
Record name 6-Bromo-1H-phenalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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